N-(3-bromobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Overview
Description
N-(3-bromobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, commonly known as BMB-4, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. BMB-4 is a thiourea derivative that has been synthesized using various methods and has been shown to exhibit potent inhibitory effects on several biological targets.
Mechanism of Action
BMB-4 exerts its inhibitory effects by binding to the colchicine binding site of tubulin, thereby disrupting microtubule assembly and inhibiting cell division. BMB-4 has also been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
BMB-4 has been shown to exhibit potent anti-angiogenic and anti-tumor effects in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells. BMB-4 has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
BMB-4 has several advantages as a research tool, including its potent inhibitory effects on several biological targets, its ability to induce apoptosis in cancer cells, and its well-tolerated nature in animal studies. However, BMB-4 also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Future Directions
Further research is needed to fully understand the therapeutic potential of BMB-4 and its mechanism of action. Future studies could explore the use of BMB-4 in combination with other anti-cancer agents to enhance its anti-tumor effects. Additionally, the development of more soluble analogs of BMB-4 could improve its bioavailability and therapeutic potential. Finally, further research is needed to understand the potential off-target effects of BMB-4 and to identify any potential toxicity concerns.
Scientific Research Applications
BMB-4 has been widely used in scientific research for its potential therapeutic applications. It has been shown to exhibit potent inhibitory effects on several biological targets, including tubulin polymerization, angiogenesis, and tumor growth. BMB-4 has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S2/c19-15-3-1-2-14(12-15)13-20-18(26)21-16-4-6-17(7-5-16)27(23,24)22-8-10-25-11-9-22/h1-7,12H,8-11,13H2,(H2,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZZNYFXMIUHES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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